Ethyl 2-(2,4-difluoroanilino)-2-oxoacetate
Overview
Description
The compound is a derivative of 2,4-Difluoroaniline . 2,4-Difluoroaniline is a chemical with the formula C6H5F2N . It’s used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoroaniline, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
2,4-Difluoroaniline, a related compound, is a liquid at room temperature with a boiling point of 170 °C/753 mmHg and a density of 1.268 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis Ethyl 2-(2,4-difluoroanilino)-2-oxoacetate serves as a pivotal intermediate in the synthesis of complex molecules. For instance, Ahmed et al. (2016) explored its utility in the click one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, emphasizing its role in facilitating efficient chemical reactions. The study also delved into spectral analyses, crystal structures, and DFT studies, underscoring the compound's versatility in structural elucidation and theoretical chemistry Ahmed et al., 2016.
Catalysis and Reaction Mechanisms The compound's applications extend to catalysis, where it contributes to the understanding of reaction mechanisms. For example, its involvement in the synthesis of fluorine-containing heterocycles, as detailed by Honey et al. (2012), showcases its role in the development of new catalytic methods. This research provides insights into the use of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, offering a pathway to diverse trifluoromethyl-oxazoles, thiazoles, and other heterocycles Honey et al., 2012.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazoles, have been reported to have diverse biological activities . They are used as starting materials for the synthesis of a range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been reported to have diverse biological activities, suggesting that they may induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
ethyl 2-(2,4-difluoroanilino)-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCVFTGULVCKAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.